![molecular formula C11H11N5O7 B14638924 1-Ethylimidazole;2,4,6-trinitrophenol CAS No. 53520-96-0](/img/structure/B14638924.png)
1-Ethylimidazole;2,4,6-trinitrophenol
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Overview
Description
1-Ethylimidazole;2,4,6-trinitrophenol is a compound that combines the structural features of 1-ethylimidazole and 2,4,6-trinitrophenol. 1-Ethylimidazole is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. 2,4,6-Trinitrophenol, also known as picric acid, is a nitroaromatic compound known for its explosive properties. The combination of these two components results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethylimidazole;2,4,6-trinitrophenol typically involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by the reaction with 1-ethylimidazole. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to prevent decomposition .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of nitric acid and sulfuric acid. The resulting product is then purified through recrystallization. The subsequent reaction with 1-ethylimidazole is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
1-Ethylimidazole;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Reduced forms of the nitro groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-Ethylimidazole;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the development of sensors for detecting nitroaromatic compounds and as a component in explosive materials
Mechanism of Action
The mechanism of action of 1-ethylimidazole;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and used in various industrial applications.
2,4-Dinitrophenol: Used as a metabolic stimulant and in biochemical studies.
2,4,6-Trinitrotoluene (TNT): A well-known explosive compound used in military applications.
Uniqueness
1-Ethylimidazole;2,4,6-trinitrophenol is unique due to the combination of the imidazole ring and the nitroaromatic structure. This combination imparts distinct chemical and physical properties, making it useful in various scientific and industrial applications .
Properties
CAS No. |
53520-96-0 |
---|---|
Molecular Formula |
C11H11N5O7 |
Molecular Weight |
325.23 g/mol |
IUPAC Name |
1-ethylimidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H8N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-7-4-3-6-5-7/h1-2,10H;3-5H,2H2,1H3 |
InChI Key |
YDICQOXMRBHQHG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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